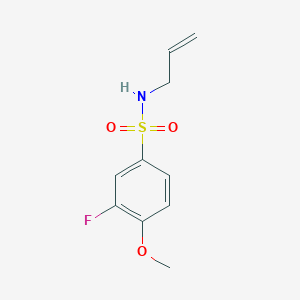![molecular formula C22H29N5O B5408140 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5408140.png)
4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, commonly known as EPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrimidine-based compounds, which are known for their diverse biological activities and therapeutic potential.
作用機序
The mechanism of action of EPP is not fully understood, but it is believed to involve the modulation of various molecular targets. EPP has been shown to interact with several receptors, including dopamine, serotonin, and adrenergic receptors. It has also been shown to inhibit the activity of enzymes such as phosphodiesterase and histone deacetylase. EPP may also modulate ion channels such as voltage-gated calcium channels and potassium channels. These interactions may contribute to the various biological activities of EPP.
Biochemical and Physiological Effects:
EPP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. EPP has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, EPP has been found to enhance cognitive function and memory in animal studies. These effects suggest that EPP may have potential therapeutic applications in various diseases and conditions.
実験室実験の利点と制限
EPP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its biological activities and molecular targets are well characterized. However, there are also limitations to using EPP in laboratory experiments. It is a relatively complex compound, and its synthesis requires specialized equipment and expertise. Additionally, the mechanism of action of EPP is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on EPP. One direction is to further elucidate its mechanism of action and molecular targets. This may help to identify new therapeutic applications for EPP. Another direction is to investigate the potential use of EPP in combination with other drugs or therapies. This may enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to investigate the safety and toxicity of EPP in animal and human studies. These future directions may help to expand our understanding of EPP and its potential applications in scientific research.
Conclusion:
In conclusion, EPP is a pyrimidine-based compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. EPP exhibits a wide range of biological activities and molecular targets, suggesting its potential use in the development of new drugs and therapies. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
合成法
The synthesis of EPP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing EPP is the condensation of 4-ethylbenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 2-(1-piperidinyl)pyrimidine. The final product is obtained through purification and isolation procedures. The purity and quality of the synthesized EPP can be determined using various analytical techniques such as HPLC, NMR, and MS.
科学的研究の応用
EPP has been extensively studied for its potential use in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. EPP has also been shown to interact with various molecular targets, including receptors, enzymes, and ion channels. Due to its diverse biological activities, EPP has been investigated for its potential use in the development of new drugs and therapies.
特性
IUPAC Name |
(4-ethylphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-18-6-8-19(9-7-18)21(28)26-16-14-25(15-17-26)20-10-11-23-22(24-20)27-12-4-3-5-13-27/h6-11H,2-5,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRQYGDZXZKLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5408064.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![1-allyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B5408080.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5408082.png)
![7-(cyclobutylmethyl)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5408085.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5408095.png)
![5-{1-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5408110.png)
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)

![5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5408147.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5408152.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5408153.png)
